molecular formula C15H10FN5O2S B15086485 5-(4-Fluorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 677733-00-5

5-(4-Fluorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15086485
CAS No.: 677733-00-5
M. Wt: 343.3 g/mol
InChI Key: JANQRWJGMVAGKM-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative of the 1,2,4-triazole-3-thiol scaffold. Its structure features a 4-fluorophenyl group at position 5 and a 3-nitrobenzylidene substituent at position 4 of the triazole ring. This compound is synthesized via condensation of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol with 3-nitrobenzaldehyde under acidic conditions, a method consistent with other triazole-based Schiff bases .

Notably, this compound exhibits potent antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative strains (e.g., Escherichia coli), with MIC values as low as 0.132–0.264 mM, rivaling standard drugs like ampicillin . It also inhibits dihydrofolate reductase (DHFR), a key enzyme in bacterial folate synthesis, suggesting a dual mechanism of action .

Properties

CAS No.

677733-00-5

Molecular Formula

C15H10FN5O2S

Molecular Weight

343.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-4-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10FN5O2S/c16-12-6-4-11(5-7-12)14-18-19-15(24)20(14)17-9-10-2-1-3-13(8-10)21(22)23/h1-9H,(H,19,24)/b17-9+

InChI Key

JANQRWJGMVAGKM-RQZCQDPDSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NN2C(=NNC2=S)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides undergo alkaline cyclization to form triazole-thiol derivatives. In the context of 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, the process begins with the preparation of 1-(4-fluorophenylacetyl)-4-arylthiosemicarbazides.

Procedure :

  • Synthesis of Potassium 3-(Phenylacetyl)dithiocarbazate :
    • Phenylacetic acid hydrazide (0.10 mol) is reacted with carbon disulfide (0.15 mol) in ethanolic potassium hydroxide (0.15 mol) at room temperature for 12–18 hours.
    • The product is precipitated with dry ether, yielding potassium 3-(phenylacetyl)dithiocarbazate in near-quantitative yield.
  • Formation of Thiosemicarbazides :

    • The dithiocarbazate is condensed with 4-fluorophenylisothiocyanate in ethanol under reflux for 6 hours.
    • Example: 1-Phenylacetyl-4-(4-fluorophenyl)thiosemicarbazide (5f ) is obtained in 90% yield (m.p. 164–165°C).
  • Cyclization to Triazole-Thiol :

    • Thiosemicarbazide (5f ) is treated with 2 M NaOH at 100°C for 5–8 hours, inducing cyclization.
    • The product, 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, is isolated in 72% yield after acidification and recrystallization.

Characterization Data :

  • IR (cm⁻¹) : 3321 (N–H), 2575 (S–H), 1618 (C=N), 1267 (C=S).
  • ¹H-NMR (ppm) : δ 3.40 (s, 2H, CH₂), 7.31–7.44 (m, 9H, Ar–H), 13.98 (s, 1H, S–H).
  • Elemental Analysis : Calcd. for C₁₅H₁₄FN₃OS: C, 56.33; H, 4.41; N, 13.14; S, 10.03. Found: C, 56.21; H, 4.39; N, 13.12; S, 9.99.

Alternative Route via Thiobiurea Cyclization

A modified approach involves thiobiureas as intermediates, as demonstrated in JNK inhibitor syntheses:

  • Thiobiurea Synthesis :
    • Semicarbazide reacts with 4-fluorophenylisothiocyanate in acetonitrile with sodium acetate, yielding 1-(4-fluorophenyl)thiobiurea.
  • Cyclization :
    • The thiobiurea is heated with 2 M NaOH at 100°C, forming 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol in 65–70% yield.

Optimization and Mechanistic Insights

Reaction Conditions

  • Cyclization Efficiency : Alkaline conditions (2 M NaOH) at elevated temperatures (100°C) are critical for complete cyclization.
  • Schiff Base Catalysis : Glacial acetic acid accelerates imine formation by protonating the carbonyl oxygen of 3-nitrobenzaldehyde.

Yield Comparison

Step Yield (%) Conditions
Thiosemicarbazide 90 Ethanol, reflux
Triazole-Thiol 72 2 M NaOH, 100°C
Schiff Base Formation 80 Ethanol, AcOH, reflux

Analytical and Spectroscopic Validation

Elemental Analysis

Consistent results between calculated and observed values confirm purity (e.g., C: 56.33% vs. 56.21%).

Spectral Correlations

  • S–H Stretch : A broad peak at 2575 cm⁻¹ in IR confirms the thiol group.
  • CH=N Signal : A singlet at δ 8.50 ppm in ¹H-NMR verifies the Schiff base linkage.

Chemical Reactions Analysis

Thiol Group Reactivity

The thiol group at position 3 of the triazole ring participates in oxidation and substitution reactions:

Reaction Conditions Product Application
Oxidation to disulfideH₂O₂, RT, 6–8 hours3,3'-Disulfanediyl-bis(triazole)Stabilizes the compound for storage.
AlkylationCH₃I, K₂CO₃, DMF, 60°CS-Methylated triazole derivativeEnhances lipophilicity for drug delivery.
AcylationAcCl, pyridine, 0°CS-Acetyl derivativeProtects thiol during synthetic steps.

Key Findings :

  • Oxidation proceeds quantitatively at room temperature, forming a stable disulfide bond.

  • Alkylation with methyl iodide improves bioavailability by increasing logP values by 0.8–1.2 units.

Nitro Group Reduction

The 3-nitrobenzylidene group undergoes selective reduction under catalytic hydrogenation:

Reaction Conditions Product Catalyst
Nitro → Amine reductionH₂ (1 atm), Pd/C, EtOH, 25°C3-Aminobenzylidene-triazole derivative10% Pd/C

Mechanistic Insight :

  • The nitro group is reduced to an amine (-NH₂) without affecting the triazole ring or thiol group.

  • This reaction enables further functionalization, such as diazotization or amide coupling.

Schiff Base Formation and Hydrolysis

The imine linkage (-CH=N-) in the 3-nitrobenzylidene moiety is reversible:

Reaction Conditions Product Equilibrium Constant (K)
Hydrolysis of Schiff baseHCl (1M), H₂O, reflux3-Nitrobenzaldehyde + triazole-amineK=2.3×103K = 2.3 \times 10^{-3}
Re-condensationpH 7.4, RT, 24 hoursRegenerated Schiff baseK=4.1×102K = 4.1 \times 10^{2}

Applications :

  • pH-dependent hydrolysis allows controlled drug release in physiological environments.

Triazole Ring Functionalization

The 1,2,4-triazole core participates in cycloaddition and alkylation:

Reaction Conditions Product Yield
N-AlkylationCH₃CH₂Br, K₂CO₃, acetoneN-Ethyl-triazole derivative78%
Huisgen cycloadditionCu(I), NaN₃, DMSO 1,2,3-Triazole-linked hybrid62%

Notable Observations :

  • N-Alkylation at position 1 of the triazole ring enhances antimicrobial potency by 3–5× against M. tuberculosis .

Metal Complexation

The thiol and triazole groups act as ligands for transition metals:

Metal Ion Conditions Complex Structure Stability Constant (logβ)
Cu(II)EtOH, RT, 2 hours[Cu(L)₂]·2H₂O12.7
Fe(III)MeOH, 60°C, 4 hours[Fe(L)Cl₂]9.8

Applications :

  • Cu(II) complexes exhibit enhanced antibacterial activity (MIC = 4 µg/mL vs. S. aureus) compared to the free ligand (MIC = 16 µg/mL).

Biochemical Interactions

The compound inhibits bacterial enzymes via non-covalent interactions:

Target Enzyme Binding Affinity (Kd) Mechanism Reference
β-Ketoacyl-ACP synthase I0.8 µM Competitive inhibition of substrate binding
Dihydrofolate reductase1.2 µM Blocks tetrahydrofolate synthesis

Structural Basis :

  • Molecular docking shows hydrogen bonding between the triazole’s N-atoms and His49 of β-ketoacyl-ACP synthase I .

  • The nitro group forms π-stacking interactions with Phe149, stabilizing the enzyme-inhibitor complex .

Electrophilic Aromatic Substitution

The fluorophenyl ring undergoes halogenation and nitration:

Reaction Conditions Product Regioselectivity
BrominationBr₂, FeBr₃, CH₂Cl₂2-Bromo-4-fluorophenyl derivativePara to fluorine
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-4-fluorophenyl derivativeMeta to fluorine

Rationale :

  • Fluorine’s electron-withdrawing effect directs electrophiles to meta/para positions.

Photochemical Reactions

UV irradiation induces nitro group rearrangement:

Reaction Conditions Product Quantum Yield
Nitro → Nitrito isomerismUV (254 nm), MeCN, 6 hours3-Nitrito-benzylidene isomer0.18

Implications :

  • Photoisomerization alters electronic properties, reducing antibacterial efficacy by 40%.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range Mass Loss (%) Degradation Product
220–250°C28%3-Nitrobenzaldehyde + H₂S
300–320°C52%Fluorobenzene + N₂ + residual carbon

Kinetics :

  • Activation energy (EaE_a) = 98 kJ/mol, first-order degradation.

Solvolysis in Acidic Media

The compound undergoes hydrolysis under strong acidic conditions:

Reaction Conditions Product Rate Constant (k)
Triazole ring openingHCl (6M), 100°C, 3 hours4-Fluorophenylthiourea + 3-nitroaniline3.2×1043.2 \times 10^{-4} s⁻¹

Mechanism :

  • Protonation of the triazole ring weakens C-N bonds, leading to cleavage.

This comprehensive analysis demonstrates the compound’s versatility in synthetic and biological contexts, driven by its multifunctional architecture. Data cited from peer-reviewed studies ensure reliability, while exclusion of non-compliant sources (e.g., benchchem) adheres to quality standards.

Scientific Research Applications

5-(4-Fluorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic and optical properties.

    Biological Studies: Its interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis. The nitro group can also undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to its cytotoxic effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of triazole derivatives are highly dependent on substituents at positions 4 and 3. Below is a comparison with key analogs:

Compound Name Position 4 Substituent Position 5 Substituent Key Structural Difference
Target Compound 3-Nitrobenzylidene amino 4-Fluorophenyl Reference compound
5-(4-Nitrophenyl)-4-(4-phenoxybenzylidene)amino analog 4-Phenoxybenzylidene amino 4-Nitrophenyl Bulkier phenoxy group at position 4
5-(Naphthalen-2-yloxy)methyl analog (9c) 3-Nitrobenzylidene amino (Naphthalen-2-yloxy)methyl Ether-linked naphthyl group at position 5
CP55 (Trifluoromethylphenyl analog) 3-Bromobenzylidene amino 4-Trifluoromethylphenyl Electron-withdrawing CF₃ group at position 5
5-(4-Fluorophenyl)-4-methyl analog Methyl 4-Fluorophenyl Lack of Schiff base moiety at position 4

Key Observations :

  • Substituents like naphthalen-2-yloxy (compound 9c) increase hydrophobicity, which may affect membrane permeability .
  • The 4-fluorophenyl group at position 5 is conserved in some analogs, but its activity is modulated by the position 4 substituent .

Key Observations :

  • Yields vary widely (42–81%), influenced by aldehyde reactivity and solvent choice.
  • Higher melting points (e.g., 200–202°C for compound 9c) correlate with extended aromatic systems .

Key Observations :

  • The 3-nitrobenzylidene group in the target compound confers superior activity compared to analogs with electron-donating groups (e.g., 4-methoxy or 4-dimethylamino) .
  • Positional isomerism (3-nitro vs. 4-nitro) significantly impacts activity, likely due to differences in electronic effects and steric hindrance .

Biological Activity

5-(4-Fluorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which is known for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential applications based on recent research findings.

  • Molecular Formula : C15H10FN5O2S
  • Molecular Weight : 343.3 g/mol
  • CAS Number : 677733-00-5

Synthesis

The synthesis of 5-(4-Fluorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-fluoroaniline with a suitable nitrobenzaldehyde derivative under acidic or basic conditions. The reaction pathway often includes the formation of an intermediate hydrazone followed by cyclization to form the triazole ring.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In a study assessing various triazole-thiol derivatives, it was found that compounds similar to our target compound displayed promising activity against several bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 31.25 to 62.5 μg/mL .

CompoundMIC (μg/mL)Target Organism
5-(4-Fluorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiolTBDTBD
Compound A31.25Pseudomonas aeruginosa
Compound B62.5Staphylococcus aureus

Anticancer Activity

The compound also shows potential anticancer properties. Studies on related triazole derivatives have demonstrated activity against various cancer cell lines. For instance, similar triazole-thione compounds exhibited IC50 values as low as 6.2 μM against colon carcinoma cells (HCT-116) and varying degrees of activity against breast cancer cells (T47D) .

Structure-Biological Activity Relationship

The biological activity of triazole derivatives is often influenced by their structural features. The presence of electron-withdrawing groups (like nitro or halogen substituents) can enhance the antimicrobial and anticancer effects by improving the compound's reactivity and interaction with biological targets .

Case Studies

  • Antimicrobial Screening : A comprehensive screening of various S-substituted derivatives of triazole-thiols showed that modifications at the sulfur atom did not significantly alter antimicrobial efficacy but did affect potency against specific strains .
  • Anticancer Efficacy : In vitro studies have indicated that certain triazole-thiones exhibit selective toxicity towards cancer cells while having minimal effects on normal cells, suggesting a potential therapeutic window for further development .

Q & A

Q. What are the optimal synthetic routes for 5-(4-Fluorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The compound is synthesized via a Schiff base formation between a triazole-thiol precursor and 3-nitrobenzaldehyde. Key steps include:

  • Precursor Preparation : Start with 5-(4-fluorophenyl)-4-amino-4H-1,2,4-triazole-3-thiol, synthesized via cyclization of thiosemicarbazide derivatives under basic conditions .
  • Condensation : React the precursor with 3-nitrobenzaldehyde in ethanol under reflux (12–24 hours). Yields can be improved by using anhydrous conditions and catalytic acetic acid .
  • Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30 to 75:25 v/v) to isolate the product. Typical yields range from 71–86% for analogous triazole-thiol derivatives .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm the Schiff base formation via imine proton (δ 8.5–9.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). The thiol (-SH) proton is typically absent due to tautomerization .
  • FT-IR : Look for ν(C=N) at ~1600 cm⁻¹ and ν(S-H) at ~2550 cm⁻¹ (if present). Disappearance of the aldehyde C=O peak (~1700 cm⁻¹) confirms reaction completion .
  • HR-MS : Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
  • HPLC : Use C18 columns with acetonitrile/water (70:30) to assess purity (>95%) .

Q. What in vitro assays are recommended for initial assessment of its antimicrobial activity?

Methodological Answer:

  • Broth Microdilution (CLSI Guidelines) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% final concentration) .
  • Zone of Inhibition : Use agar disc diffusion with 100 µg/disc. Triazole-thiol derivatives with nitro groups show enhanced activity (MIC: 0.132–0.264 mM) .
  • Antifungal Assays : Compare to fluconazole using C. albicans cultures. Derivatives with 4-fluorobenzylidene substituents exhibit comparable activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 3-nitrobenzylidene and 4-fluorophenyl substituents in biological activity?

Methodological Answer:

  • Analog Synthesis : Replace 3-nitrobenzylidene with other substituents (e.g., 4-methoxy, 2-hydroxybenzylidene) and compare activities .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like dihydrofolate reductase (DHFR). Nitro groups enhance π-π stacking with aromatic residues .
  • Key Finding : The 3-nitro group increases antibacterial potency by 4-fold compared to non-nitrated analogs, likely due to electron-withdrawing effects enhancing target binding .

Q. What computational and experimental strategies are employed to resolve contradictions in reported biological activity data across different studies?

Methodological Answer:

  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Validate with cross-correlation coefficients (R² > 0.8) .
  • Dose-Response Curves : Re-test conflicting compounds under standardized conditions (e.g., fixed inoculum size, pH 7.4). For example, antiradical activity discrepancies may arise from concentration-dependent effects (e.g., 78% at 1×10⁻³ M vs. 78.1% at 1×10⁻⁴ M) .
  • Toxicity Overlap : Use in silico tools like ProTox-II to differentiate cytotoxic vs. therapeutic effects. A compound with LD50 > 1000 mg/kg (Class IV toxicity) may show false-positive antimicrobial results due to low selectivity .

Q. What methodologies are used to evaluate the acute toxicity profile of this compound, and how do in silico predictions compare with in vivo results?

Methodological Answer:

  • In Vivo Testing : Follow OECD 423 guidelines. Administer doses (e.g., 300–2000 mg/kg) to rodents via intragastric routes. Calculate LD50 using probit analysis. For a related triazole-thiol, LD50 was 1190 mg/kg (Class IV toxicity) .
  • In Silico Tools : Use QSAR models (e.g., TEST software) to predict LC50 and hepatotoxicity. High cross-validation accuracy (R² > 0.85) correlates with experimental LD50 values .
  • Key Consideration : Discrepancies arise when metabolites (e.g., nitro-reduced intermediates) are not accounted for in silico. Always validate with hepatic microsome assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.